molecular formula C20H23BrN2O4S B2702809 N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941955-99-3

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2702809
CAS No.: 941955-99-3
M. Wt: 467.38
InChI Key: OXHMNJZPQGNXGV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a methoxyphenylsulfonyl group, and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the bromophenyl group, and the attachment of the methoxyphenylsulfonyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, such as a piperidine derivative, the piperidine ring is formed through cyclization reactions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromine or brominating agents.

    Attachment of Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is typically introduced through sulfonylation reactions using methoxybenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHMNJZPQGNXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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